2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide, a tetrahydrofuran, and a tetrahydrobenzothiophene . The presence of these groups suggests that this compound might have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, it might involve the coupling of the appropriate tetrahydrofuran and tetrahydrobenzothiophene derivatives . The synthesis could potentially involve a Stille coupling reaction, which is commonly used to form carbon-carbon bonds in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and tetrahydrobenzothiophene moieties are both cyclic structures, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group could participate in various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydrofuran group could potentially make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
- The compound’s structural features suggest potential antitumor activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
- The presence of benzothiophene and amide moieties hints at antimicrobial potential. Investigations have focused on its antibacterial and antifungal activities. The compound may serve as a lead for developing novel antimicrobial agents .
- Benzothiophene derivatives often exhibit neuroprotective properties. Researchers have explored the compound’s ability to mitigate oxidative stress, inflammation, and neuronal damage. These findings could have implications for neurodegenerative diseases .
- The compound’s amide and benzothiophene components may contribute to anti-inflammatory effects. Studies have investigated its impact on inflammatory pathways, cytokine production, and tissue damage. Potential applications include treating inflammatory disorders .
- Benzothiophene derivatives have been studied for their cardiovascular effects. The compound’s potential as a vasodilator, antiplatelet agent, or modulator of lipid metabolism warrants further investigation .
- Beyond biological applications, researchers have utilized the compound as a building block for synthesizing other molecules. Its tetrahydrofuran and benzothiophene moieties allow for diverse functionalization strategies, enabling the creation of novel compounds with tailored properties .
- Benzothiophene derivatives find use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The compound’s electron-rich structure contributes to its semiconducting properties, making it valuable for designing efficient electronic devices .
- Researchers have employed the compound in total synthesis efforts, aiming to access complex natural products. Its unique structure provides a versatile starting point for constructing intricate molecules .
Anticancer Research
Antibacterial and Antifungal Properties
Neuroprotective Effects
Anti-inflammatory Activity
Cardiovascular Applications
Chemical Synthesis and Functionalization
Materials Science and Organic Electronics
Natural Product Synthesis
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-28-17-10-9-14(12-18(17)29-2)21(26)25-23-20(16-7-3-4-8-19(16)31-23)22(27)24-13-15-6-5-11-30-15/h9-10,12,15H,3-8,11,13H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBOWXHCIUTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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